N-(2,6-diethylphenyl)-4-ethoxybenzamide
Description
N-(2,6-Diethylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxy-substituted benzamide group linked to a 2,6-diethylphenyl moiety. Benzamides are widely studied for their pesticidal properties, particularly as herbicides, due to their ability to interfere with plant metabolic pathways .
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-14-8-7-9-15(5-2)18(14)20-19(21)16-10-12-17(13-11-16)22-6-3/h7-13H,4-6H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRQKAXHLBUQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-4-ethoxybenzamide typically involves the reaction of 2,6-diethylphenylamine with 4-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxy and diethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Synthetic Route Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 2,6-Diethylphenylamine + 4-Ethoxybenzoyl chloride | Triethylamine, room temperature | N-(2,6-diethylphenyl)-4-ethoxybenzamide |
| 2 | This compound | Various conditions for oxidation/reduction | Derivatives like amines or quinones |
Medicinal Chemistry
This compound has been investigated for its potential biological activities, particularly in drug development. Studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for further research in therapeutic applications. The compound's interaction with specific molecular targets such as enzymes or receptors could lead to significant biological effects.
Biological Studies
Research has shown that this compound can act as an enzyme inhibitor. Its structure allows it to bind effectively to target proteins, modulating their activity and influencing various cellular pathways. This mechanism is crucial for understanding its potential in treating diseases linked to enzyme dysfunction.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure enables the formation of various derivatives through oxidation and substitution reactions.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Antimicrobial Activity: In vitro studies demonstrated that derivatives of this compound exhibited significant activity against several bacterial strains.
- Anticancer Properties: Research indicated that this compound could inhibit cancer cell proliferation in specific assays.
- Enzyme Inhibition: Studies reported that this compound effectively inhibited certain proteases involved in disease pathways.
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Diethylphenyl vs. Chlorinated/Fluorinated Aryl Groups: The 2,6-diethylphenyl group in the target compound may reduce electrophilicity compared to chlorinated (e.g., etobenzanid ) or fluorinated (e.g., diflufenican ) analogues, altering binding affinity to target enzymes.
Molecular Weight and Bioavailability :
- The target compound (284.38 g/mol) is lighter than etobenzanid (340.20 g/mol) and diflufenican (396.31 g/mol), suggesting better systemic mobility in plants if used as a herbicide.
Functional Group Diversity: Pyrimidinyl Derivatives (e.g., ): These compounds incorporate heterocyclic moieties, which may confer unique modes of action, such as inhibition of nucleotide synthesis. Hydrazino Groups (e.g., ): The presence of hydrazine-linked dichlorobenzylidene groups could enhance reactivity or photostability.
Physicochemical Properties and Environmental Impact
Table 2: Predicted Property Comparison
*Estimated using fragment-based methods.
- Environmental Persistence : The diethyl groups in the target compound may slow degradation compared to chlorinated analogues, increasing soil retention .
- Toxicity Profile : Fluorinated and chlorinated compounds (e.g., diflufenican ) often exhibit higher ecotoxicity than ethyl-substituted benzamides.
Q & A
Q. How can researchers design formulations to improve the compound’s bioavailability?
- Methodological Answer :
- Nanocarriers : Prepare PLGA nanoparticles (solvent evaporation method; characterize via DLS/TEM).
- Solubility Enhancement : Use cyclodextrin complexes (phase solubility studies) .
- In Vivo PK : Conduct rodent studies with IV/PO dosing and LC-MS/MS plasma analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
